molecular formula C13H21N B14547226 N,N-Dimethyl-5-phenylpentan-1-amine CAS No. 62101-01-3

N,N-Dimethyl-5-phenylpentan-1-amine

Cat. No.: B14547226
CAS No.: 62101-01-3
M. Wt: 191.31 g/mol
InChI Key: ZVOAXSXONVJDLU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5-phenylpentan-1-amine is an organic compound with the molecular formula C13H21N. It is a derivative of pentanamine, where the nitrogen atom is bonded to two methyl groups and a phenyl group is attached to the fifth carbon of the pentane chain. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-5-phenylpentan-1-amine typically involves the alkylation of 5-phenylpentan-1-amine with dimethyl sulfate or methyl iodide under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-5-phenylpentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into secondary or primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: 5-phenylpentan-1-amine or N-methyl-5-phenylpentan-1-amine.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N,N-Dimethyl-5-phenylpentan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The

Properties

CAS No.

62101-01-3

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N,N-dimethyl-5-phenylpentan-1-amine

InChI

InChI=1S/C13H21N/c1-14(2)12-8-4-7-11-13-9-5-3-6-10-13/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3

InChI Key

ZVOAXSXONVJDLU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCCC1=CC=CC=C1

Origin of Product

United States

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